molecular formula C15H10BrClN2O2S B5985789 5-bromo-2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

5-bromo-2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No. B5985789
M. Wt: 397.7 g/mol
InChI Key: WBNDPQLJIHEIQR-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, commonly known as BMB, is a chemical compound with potential applications in scientific research. In

Mechanism of Action

BMB exerts its anticancer effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDACs, BMB increases the acetylation of histones, which in turn leads to changes in gene expression that promote apoptosis and inhibit cancer cell growth.
Biochemical and Physiological Effects:
BMB has been found to have several biochemical and physiological effects. In addition to its anticancer activity, BMB has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. BMB has also been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, which could have implications for drug interactions.

Advantages and Limitations for Lab Experiments

BMB has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent anticancer activity. However, BMB also has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, BMB has not yet been extensively studied in vivo, so its potential side effects and toxicity are not well understood.

Future Directions

There are several potential future directions for research on BMB. One area of interest is the development of BMB analogs with improved solubility and bioavailability. Another area of interest is the study of BMB in combination with other anticancer agents, to determine whether it could be used in combination therapies to enhance its efficacy. Finally, further research is needed to determine the safety and toxicity of BMB in vivo, in order to evaluate its potential as a therapeutic agent.

Synthesis Methods

BMB can be synthesized through a multistep process involving the reaction of 2-chloro-5-bromo-benzoic acid with thionyl chloride, followed by the reaction with 2-amino-6-methoxybenzothiazole, and finally the reaction with benzoyl chloride. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

BMB has been used in scientific research as a potential anticancer agent. Studies have shown that BMB inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. BMB has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, making it a promising candidate for cancer therapy.

properties

IUPAC Name

5-bromo-2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2O2S/c1-21-9-3-5-12-13(7-9)22-15(18-12)19-14(20)10-6-8(16)2-4-11(10)17/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNDPQLJIHEIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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